REACTION_CXSMILES
|
[CH:1]1([C:4]2[S:5][CH:6]=[C:7]([C:9]([O:11]CC)=[O:10])[N:8]=2)[CH2:3][CH2:2]1.Cl>C1COCC1.CO.O>[CH:1]1([C:4]2[S:5][CH:6]=[C:7]([C:9]([OH:11])=[O:10])[N:8]=2)[CH2:2][CH2:3]1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.443 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=1SC=C(N1)C(=O)OCC
|
Name
|
LiOH monohydrate
|
Quantity
|
0.472 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
THF MeOH H2O
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO.O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at RT for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed
|
Type
|
EXTRACTION
|
Details
|
Remaining aqueous solution was extracted with EtOAc (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C=1SC=C(N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |